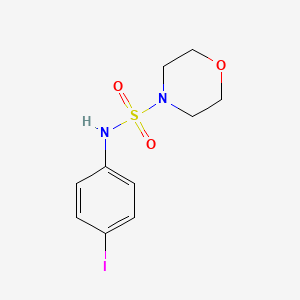![molecular formula C12H22N2O3 B8374495 tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate](/img/structure/B8374495.png)
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is a bicyclic compound that features a unique structure with a tert-butoxycarbonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as amino alcohols and cyclic ethers.
Cyclization: The key step involves the cyclization of the amino alcohol with a cyclic ether under acidic or basic conditions to form the bicyclic structure.
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or ether groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various applications, including catalysis and polymer synthesis.
Wirkmechanismus
The mechanism of action of tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,6S)-1-amino-4-oxa-8-azabicyclo[4.3.0]nonane: Lacks the tert-butoxycarbonyl protection.
(1S,6S)-1-tert-butoxycarbonylamino-4-oxa-8-azabicyclo[4.3.0]octane: Different ring size.
Uniqueness
tert-Butyl((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-7a(1H)-yl)carbamate is unique due to its specific bicyclic structure and the presence of the tert-butoxycarbonyl protection. This combination imparts distinct reactivity and stability, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H22N2O3 |
|---|---|
Molekulargewicht |
242.31 g/mol |
IUPAC-Name |
tert-butyl N-[(3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl]carbamate |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-12-4-5-16-7-9(12)6-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)/t9-,12-/m1/s1 |
InChI-Schlüssel |
RZNHDYGCLDEGLK-BXKDBHETSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@]12CCOC[C@H]1CNC2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC12CCOCC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino]-3-methyl-propoxy}-phenyl)acetic acid methyl ester](/img/structure/B8374414.png)


![3-[N-(4-Nitrophenyl)amino]benzoic acid methyl ester](/img/structure/B8374434.png)


![2-[(2-Amino-3-hydroxybutanoyl)amino]pentanedioic acid](/img/structure/B8374467.png)


![[2-(3-Acetyl-benzyl)-oxazol-4-yl]-carbamic acid tert-butyl ester](/img/structure/B8374488.png)



